Satavaptan Satavaptan Satavaptan is a vasopressin V2 receptor antagonist that has been shown to improve hyponatremia in patients with cirrhosis, congestive heart failure, and syndrome of inappropriate antidiuresis. It has a role as a vasopressin receptor antagonist and an aquaretic. It is a member of morpholines, an aromatic ether, a member of benzamides, a secondary carboxamide, a monomethoxybenzene, a sulfonamide and an oxaspiro compound.
SR 121463 is a nonpeptide aquaretic compound with potent selective antagonism of the vasopressin V2 (V1b) receptor subtype. It is a candidate for control of hyponatremia and in the treatment of syndrome of inappropriate secretion of anti-diuretic hormone (SIADH).
Satavaptan is under investigation in clinical trial NCT00359437 (Satavaptan in the Prevention of Ascites Recurrence in Patients With Ascites Due to Cirrhosis of the Liver).
Brand Name: Vulcanchem
CAS No.: 185913-78-4
VCID: VC0004126
InChI: InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
SMILES: CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Molecular Formula: C33H45N3O8S
Molecular Weight: 643.8 g/mol

Satavaptan

CAS No.: 185913-78-4

Cat. No.: VC0004126

Molecular Formula: C33H45N3O8S

Molecular Weight: 643.8 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Satavaptan - 185913-78-4

Specification

Description Satavaptan is a vasopressin V2 receptor antagonist that has been shown to improve hyponatremia in patients with cirrhosis, congestive heart failure, and syndrome of inappropriate antidiuresis. It has a role as a vasopressin receptor antagonist and an aquaretic. It is a member of morpholines, an aromatic ether, a member of benzamides, a secondary carboxamide, a monomethoxybenzene, a sulfonamide and an oxaspiro compound.
SR 121463 is a nonpeptide aquaretic compound with potent selective antagonism of the vasopressin V2 (V1b) receptor subtype. It is a candidate for control of hyponatremia and in the treatment of syndrome of inappropriate secretion of anti-diuretic hormone (SIADH).
Satavaptan is under investigation in clinical trial NCT00359437 (Satavaptan in the Prevention of Ascites Recurrence in Patients With Ascites Due to Cirrhosis of the Liver).
CAS No. 185913-78-4
Molecular Formula C33H45N3O8S
Molecular Weight 643.8 g/mol
IUPAC Name N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide
Standard InChI InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
Standard InChI Key QKXJWFOKVQWEDZ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator